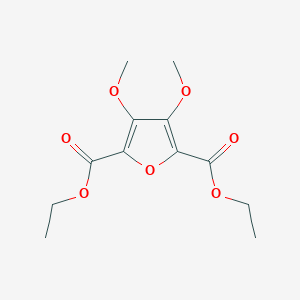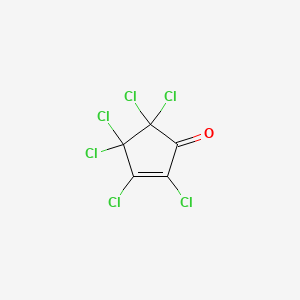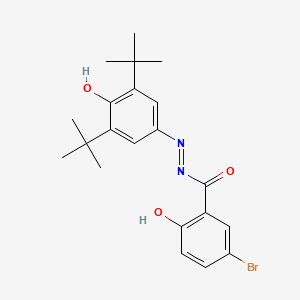
2-Cyano-3-(3-nitro-phenyl)-N-pyridin-3-ylmethyl-acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide is an organic compound that belongs to the class of nitriles and amides This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a pyridinylmethyl group attached to a propenamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Propenamide Backbone: The starting material, 3-nitrobenzaldehyde, undergoes a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoic acid.
Amidation Reaction: The resulting (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoic acid is then reacted with 3-pyridinylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form (2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide.
Industrial Production Methods
Industrial production methods for (2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: (2E)-2-cyano-3-(3-aminophenyl)-N-(3-pyridinylmethyl)-2-propenamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoic acid and 3-pyridinylmethylamine.
科学的研究の応用
(2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity may involve inhibition of specific enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
- (2E)-2-cyano-3-(4-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide
- (2E)-2-cyano-3-(3-nitrophenyl)-N-(4-pyridinylmethyl)-2-propenamide
- (2E)-2-cyano-3-(3-nitrophenyl)-N-(2-pyridinylmethyl)-2-propenamide
Uniqueness
(2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide is unique due to the specific positioning of the nitrophenyl and pyridinylmethyl groups, which can influence its reactivity and biological activity. The presence of the cyano group also adds to its versatility in chemical reactions.
特性
分子式 |
C16H12N4O3 |
|---|---|
分子量 |
308.29 g/mol |
IUPAC名 |
(E)-2-cyano-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C16H12N4O3/c17-9-14(7-12-3-1-5-15(8-12)20(22)23)16(21)19-11-13-4-2-6-18-10-13/h1-8,10H,11H2,(H,19,21)/b14-7+ |
InChIキー |
QJCYWRWXVSCNQA-VGOFMYFVSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C#N)/C(=O)NCC2=CN=CC=C2 |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C(=O)NCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione](/img/structure/B11962487.png)




![2-methoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate](/img/structure/B11962514.png)



![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B11962551.png)
![6-Amino-3-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11962558.png)
![1-(4-ethylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11962574.png)

![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11962596.png)
